Cas no 1823822-22-5 (2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid)
![2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1823822-22-5x500.png)
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1823822-22-5
- 2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid
- EN300-6747458
- 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid
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- インチ: 1S/C12H16N2O4/c1-7-5-6-8(10(15)16)9(13-7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)
- InChIKey: GJFDUAKLYOTSHT-UHFFFAOYSA-N
- SMILES: O(C(NC1C(C(=O)O)=CC=C(C)N=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 252.11100700g/mol
- 同位素质量: 252.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 88.5Ų
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747458-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 0.1g |
$817.0 | 2023-05-30 | ||
Enamine | EN300-6747458-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 10g |
$3992.0 | 2023-05-30 | ||
Enamine | EN300-6747458-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 2.5g |
$1819.0 | 2023-05-30 | ||
Enamine | EN300-6747458-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 1g |
$928.0 | 2023-05-30 | ||
Enamine | EN300-6747458-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 0.25g |
$855.0 | 2023-05-30 | ||
Enamine | EN300-6747458-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 0.05g |
$780.0 | 2023-05-30 | ||
Enamine | EN300-6747458-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 5g |
$2692.0 | 2023-05-30 | ||
Enamine | EN300-6747458-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 0.5g |
$891.0 | 2023-05-30 |
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acidに関する追加情報
Professional Introduction to 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic Acid (CAS No. 1823822-22-5)
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid, with the CAS number 1823822-22-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex structure, has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry. The presence of both amino and carboxylic acid functional groups, coupled with the protective tert-butoxy carbonyl (Boc) group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
The Boc-protected amino group in 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid plays a crucial role in peptide coupling reactions, where it serves as a stable protecting group that prevents unwanted side reactions. This feature is particularly advantageous in multi-step synthetic pathways where selective functionalization is required. The tert-butoxy carbonyl group not only enhances the stability of the amino group but also facilitates its removal under specific acidic conditions, allowing for precise control over the synthesis process.
6-Methylpyridine-3-carboxylic acid core structure of this compound contributes to its unique chemical properties and reactivity. The pyridine ring is a common motif in many pharmacologically active agents, known for its ability to interact with biological targets such as enzymes and receptors. The methyl substituent at the 6-position further influences the electronic properties of the ring, making it more susceptible to nucleophilic attack or metal coordination, depending on the reaction conditions.
In recent years, 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid has been extensively studied for its potential applications in the synthesis of novel therapeutic agents. For instance, researchers have explored its use as a building block in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is particularly relevant here, as kinases often exhibit high affinity for heterocyclic compounds.
One notable application involves the utilization of this compound in protease inhibition studies. Proteases are enzymes that play essential roles in various physiological processes, and their dysregulation is associated with several diseases. By modifying the structure of 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid, scientists have been able to develop potent inhibitors that target specific proteases, offering new avenues for therapeutic intervention.
The synthetic versatility of this compound also makes it attractive for medicinal chemists working on drug discovery programs. Its ability to undergo various transformations, such as nucleophilic substitution or condensation reactions, allows for the rapid assembly of complex molecular architectures. This flexibility is particularly valuable when designing molecules with tailored biological activities.
Recent advances in computational chemistry have further enhanced the utility of 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid. By leveraging computational methods, researchers can predictably design derivatives with improved pharmacokinetic properties or enhanced binding affinity to biological targets. This approach has led to several high-throughput screening campaigns aimed at identifying novel lead compounds based on this scaffold.
The role of this compound in peptide synthesis cannot be overstated. Peptides are short chains of amino acids that serve as important signaling molecules in living organisms. The Boc protection strategy allows for stepwise peptide elongation without interference from side reactions, making it an indispensable tool in solid-phase peptide synthesis (SPPS). This method has been instrumental in producing complex peptidomimetics with therapeutic potential.
In conclusion, 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid (CAS No. 1823822-22-5) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing a wide range of biologically active compounds. As research continues to uncover new applications and methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts worldwide.
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